molecular formula C20H16O6 B3755449 [3-(2-methoxyphenyl)-4-oxochromen-7-yl] prop-2-enyl carbonate

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] prop-2-enyl carbonate

Cat. No.: B3755449
M. Wt: 352.3 g/mol
InChI Key: ZKZFYCMBZBXUKS-UHFFFAOYSA-N
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Description

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] prop-2-enyl carbonate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a methoxyphenyl group, a chromenone core, and a prop-2-enyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-methoxyphenyl)-4-oxochromen-7-yl] prop-2-enyl carbonate typically involves multi-step organic reactions. One common method is the condensation reaction between 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the carbonate moiety in acidic media.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] prop-2-enyl carbonate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted chromenone derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-methoxyphenyl)-4-oxochromen-7-yl] prop-2-enyl carbonate is used as a building block for the synthesis of more complex organic molecules. It is also studied for its potential as a catalyst in organic reactions.

Biology

In biological research, this compound is investigated for its potential biological activities, including anti-inflammatory and antioxidant properties. It is also used in the study of enzyme inhibition and protein interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, such as in the treatment of cancer and other diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique structural features contribute to the desired properties of these materials.

Mechanism of Action

The mechanism of action of [3-(2-methoxyphenyl)-4-oxochromen-7-yl] prop-2-enyl carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(2-methoxyphenyl)-4-oxochromen-7-yl] prop-2-enyl carbonate apart from similar compounds is its unique combination of a methoxyphenyl group, a chromenone core, and a prop-2-enyl carbonate moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] prop-2-enyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-3-10-24-20(22)26-13-8-9-15-18(11-13)25-12-16(19(15)21)14-6-4-5-7-17(14)23-2/h3-9,11-12H,1,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZFYCMBZBXUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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